1-(2-Bromo-6-methoxyphenyl)ethanol
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Overview
Description
1-(2-Bromo-6-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-6-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenol followed by the reduction of the resulting bromo compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanol: Similar structure but with the bromine atom at a different position on the benzene ring.
1-(2-Bromo-4-methoxyphenyl)ethanol: Another isomer with the methoxy and bromine groups at different positions.
1-(3-Bromo-2-methoxyphenyl)ethanol: Similar compound with the bromine atom at the meta position relative to the methoxy group.
Uniqueness
1-(2-Bromo-6-methoxyphenyl)ethanol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring, which influences its reactivity and potential applications. The ortho positioning of the bromine and methoxy groups can lead to distinct chemical behavior compared to other isomers, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,1-2H3 |
InChI Key |
OQQGKGPYNRSOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)OC)O |
Origin of Product |
United States |
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